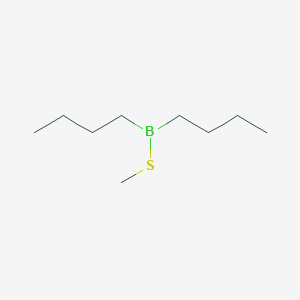
Dibutyl(methylsulfanyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(methylsulfanyl)borane is an organoboron compound that features a boron atom bonded to two butyl groups and one methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methylsulfanyl)borane typically involves the reaction of dibutylborane with methylsulfanyl reagents under controlled conditions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
Dibutyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or bases.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
科学研究应用
Dibutyl(methylsulfanyl)borane has several applications in scientific research:
Chemistry: It is used in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and in drug design.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of dibutyl(methylsulfanyl)borane involves its ability to donate electrons and form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles. The methylsulfanyl group can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Dibutylborane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Dimethylsulfanylborane: Contains two methylsulfanyl groups, which can alter its reactivity compared to dibutyl(methylsulfanyl)borane.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions but lacks the specific functionalization of this compound.
Uniqueness
This compound’s unique combination of butyl and methylsulfanyl groups provides a balance of stability and reactivity, making it particularly useful in selective reductions and substitutions. Its ability to participate in a wide range of reactions distinguishes it from other borane derivatives .
属性
CAS 编号 |
20524-64-5 |
|---|---|
分子式 |
C9H21BS |
分子量 |
172.14 g/mol |
IUPAC 名称 |
dibutyl(methylsulfanyl)borane |
InChI |
InChI=1S/C9H21BS/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
InChI 键 |
VXMRBFBYNSDXSR-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC)(CCCC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


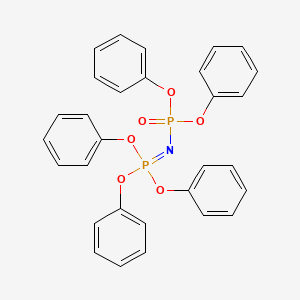
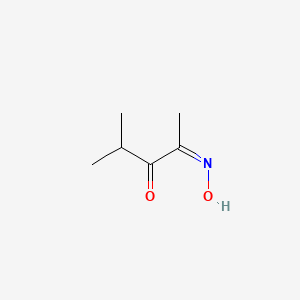
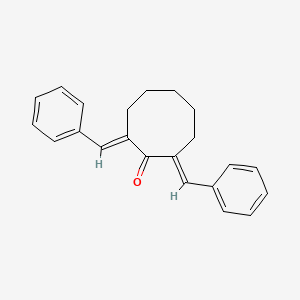
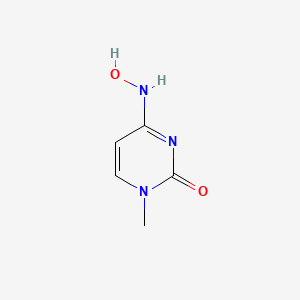
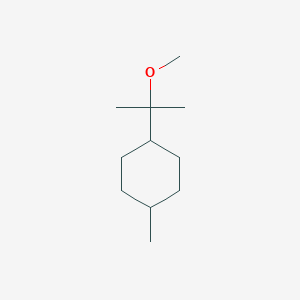
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
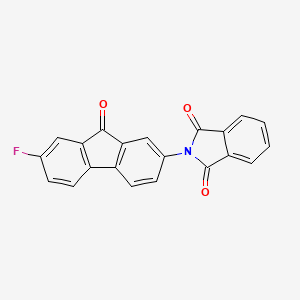
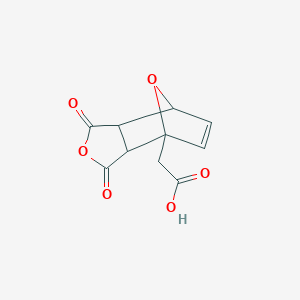
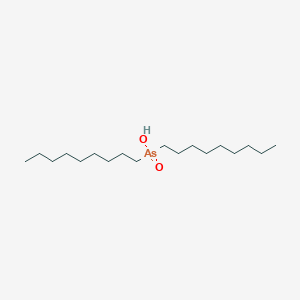
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
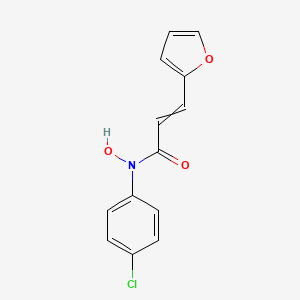

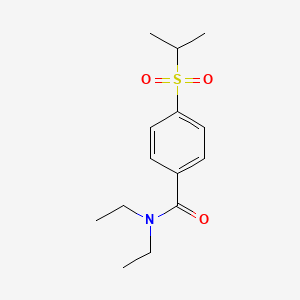
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
